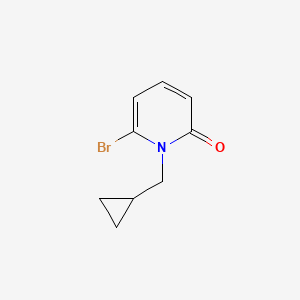

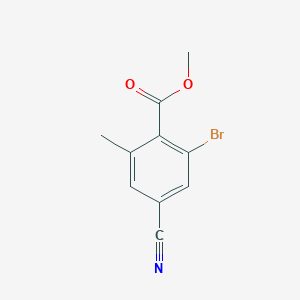

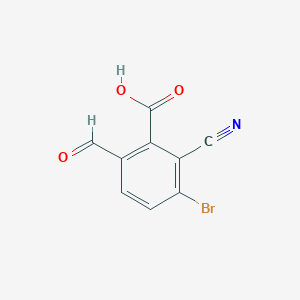

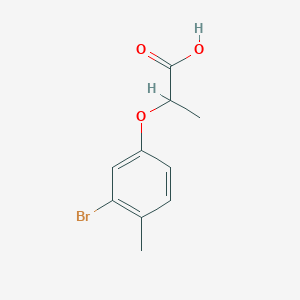

![molecular formula C14H12N2O2 B1415686 1H-pirrolo[2,3-b]quinolina-2-carboxilato de etilo CAS No. 1105196-14-2](/img/structure/B1415686.png)

1H-pirrolo[2,3-b]quinolina-2-carboxilato de etilo

Descripción general

Descripción

Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate (EPQC) is an organic compound with a unique structure that has been used in a variety of scientific research applications. It is a derivative of the pyrroloquinoline family and has a wide range of potential applications due to its unique properties. EPQC has been used in the synthesis of various compounds, as a catalyst in chemical reactions, and for its potential as a therapeutic agent. Additionally, EPQC has been studied for its biochemical and physiological effects, as well as its potential advantages and limitations for laboratory experiments.

Aplicaciones Científicas De Investigación

Inhibición de FGFR4

Este compuesto se ha utilizado en el desarrollo de derivados que actúan como inhibidores del receptor 4 del factor de crecimiento de fibroblastos (FGFR4), que han demostrado una potente actividad antiproliferativa contra las células Hep3B, una línea celular de cáncer de hígado .

Orientación a la Elastasa de Neutrófilos Humanos (HNE)

Los derivados de este compuesto también se han utilizado como un nuevo andamiaje en la investigación dirigida a la elastasa de neutrófilos humanos (HNE), una enzima implicada en diversas enfermedades inflamatorias .

Actividad Anticancerígena

Estudios recientes indican que los análogos de la 1H-pirrolo[2,3-b]piridina, que es estructuralmente similar al compuesto en cuestión, han mostrado actividad inhibitoria contra diferentes líneas celulares cancerosas .

Eficacia Antileishmanial

Se han sintetizado y evaluado derivados funcionalizados de forma única por su eficacia contra la leishmaniasis visceral (VL), una enfermedad parasitaria grave .

Desarrollo de Metodología Sintética

Los investigadores han desarrollado enfoques sintéticos para crear derivados de pirrolopirazina trisustituidos, que tienen posibles aplicaciones biológicas .

Síntesis Química

El compuesto se ha utilizado en procesos de síntesis química, como en la preparación de 4-cloro-1H-pirrolo[2,3-b]piridina-5-carboxilato de etilo, que puede servir como intermediarios para el desarrollo farmacéutico adicional .

Mecanismo De Acción

Biochemical Pathways

Researchers can use this information to design and synthesize new leads for treating various diseases . If you have any more specific questions or need additional details, feel free to ask! 😊

Análisis Bioquímico

Biochemical Properties

Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate can bind to specific receptors on the cell surface, altering their conformation and activity . These interactions highlight the compound’s potential as a modulator of biochemical processes.

Cellular Effects

Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate exerts several effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis, a process of programmed cell death, by activating specific signaling cascades . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases . Furthermore, ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate can modulate metabolic pathways, altering the production and utilization of key metabolites within the cell .

Molecular Mechanism

The molecular mechanism of action of ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity . For instance, it has been shown to inhibit the activity of tyrosine kinases by binding to their ATP-binding sites, preventing the transfer of phosphate groups . Additionally, ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate can interact with DNA, affecting gene expression by modulating the activity of transcription factors . These molecular

Propiedades

IUPAC Name |

ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-2-18-14(17)12-8-10-7-9-5-3-4-6-11(9)15-13(10)16-12/h3-8H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYFBDMUJHTBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC3=CC=CC=C3N=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.